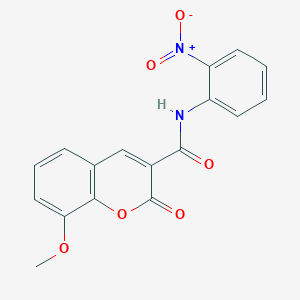
2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide
Descripción general
Descripción
2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide, also known as CTB or Compound 15, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 322.77 g/mol.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide is not fully understood. However, it has been proposed that 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of PARP, as well as the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide has also been found to induce the expression of the tumor suppressor protein p53, which plays a role in regulating cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide is its potential as a cancer therapeutic. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, there are some limitations to its use in lab experiments. 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide is a relatively new compound, and its safety and toxicity have not been fully evaluated. Additionally, the synthesis method for 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide is complex and may be difficult to reproduce in other labs.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide. One area of focus is the development of 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide as a cancer therapeutic. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Another area of focus is the elucidation of the mechanism of action of 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide. Understanding how 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide inhibits the activity of PARP and other enzymes could lead to the development of more effective cancer therapies. Finally, the synthesis method for 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide could be optimized to increase yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy as a cancer therapeutic.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-chloro-N-(3-cyano-2-thienyl)-6-fluorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-(3-cyanothiophen-2-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2OS/c13-8-2-1-3-9(14)10(8)11(17)16-12-7(6-15)4-5-18-12/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTKCUDXAZKIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=CS2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyanothiophen-2-yl)-6-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)

![2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4180333.png)
![diethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate](/img/structure/B4180338.png)
![3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)
![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)




![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![[4-(2-furoylamino)phenyl]acetic acid](/img/structure/B4180401.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)